molecular formula C24H28ClN3O B13987784 N-[[4-(3-azaspiro[5.5]undecan-3-yl)phenyl]methylideneamino]-4-chlorobenzamide CAS No. 60948-28-9

N-[[4-(3-azaspiro[5.5]undecan-3-yl)phenyl]methylideneamino]-4-chlorobenzamide

Cat. No.: B13987784
CAS No.: 60948-28-9
M. Wt: 409.9 g/mol
InChI Key: RCIVMXZBSOKNSB-UHFFFAOYSA-N
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Description

N-[[4-(3-azaspiro[5.5]undecan-3-yl)phenyl]methylideneamino]-4-chlorobenzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a spirocyclic structure, which is known for its stability and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(3-azaspiro[5.5]undecan-3-yl)phenyl]methylideneamino]-4-chlorobenzamide typically involves multiple steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction.

    Formation of the Benzamide Moiety: The benzamide moiety is formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

    Final Assembly: The final compound is assembled through a condensation reaction between the spirocyclic intermediate and the benzamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the spirocyclic core.

    Reduction: Reduction reactions can occur at the benzamide moiety, potentially converting it to an amine.

    Substitution: Nucleophilic aromatic substitution reactions can occur at the phenyl ring, especially if electron-withdrawing groups are present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the spirocyclic core.

    Reduction: Reduced amine derivatives of the benzamide moiety.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-[[4-(3-azaspiro[5

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-[[4-(3-azaspiro[5.5]undecan-3-yl)phenyl]methylideneamino]-4-chlorobenzamide involves its interaction with specific molecular targets. The spirocyclic core and the benzamide moiety may interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[[4-(3-azaspiro[5.5]undecan-3-yl)phenyl]methylideneamino]-4-bromobenzamide: Similar structure but with a bromine atom instead of chlorine.

    N-[[4-(3-azaspiro[5.5]undecan-3-yl)phenyl]methylideneamino]-4-fluorobenzamide: Similar structure but with a fluorine atom instead of chlorine.

    N-[[4-(3-azaspiro[5.5]undecan-3-yl)phenyl]methylideneamino]-4-iodobenzamide: Similar structure but with an iodine atom instead of chlorine.

Uniqueness

The presence of the chlorine atom in N-[[4-(3-azaspiro[5.5]undecan-3-yl)phenyl]methylideneamino]-4-chlorobenzamide may confer unique electronic properties, influencing its reactivity and interaction with biological targets. This can make it more effective in certain applications compared to its halogenated analogs.

Properties

CAS No.

60948-28-9

Molecular Formula

C24H28ClN3O

Molecular Weight

409.9 g/mol

IUPAC Name

N-[[4-(3-azaspiro[5.5]undecan-3-yl)phenyl]methylideneamino]-4-chlorobenzamide

InChI

InChI=1S/C24H28ClN3O/c25-21-8-6-20(7-9-21)23(29)27-26-18-19-4-10-22(11-5-19)28-16-14-24(15-17-28)12-2-1-3-13-24/h4-11,18H,1-3,12-17H2,(H,27,29)

InChI Key

RCIVMXZBSOKNSB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CCN(CC2)C3=CC=C(C=C3)C=NNC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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